molecular formula C10H16N4O B1467027 (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1498600-97-7

(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

Cat. No.: B1467027
CAS No.: 1498600-97-7
M. Wt: 208.26 g/mol
InChI Key: FDLDQYQHDXNPHX-UHFFFAOYSA-N
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Description

The compound “(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone” features a piperidine scaffold substituted with an aminomethyl group at the 3-position and a methanone-linked 1H-imidazol-5-yl moiety. This structure combines a basic piperidine ring (enhancing solubility via protonation) with the aromatic imidazole group, which is critical for hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-4-8-2-1-3-14(6-8)10(15)9-5-12-7-13-9/h5,7-8H,1-4,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLDQYQHDXNPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a piperidine ring and an imidazole moiety, which are known to contribute to various biological activities. The general formula can be represented as follows:

C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, imidazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes. A study highlighted that imidazopyridine compounds demonstrated significant activity against various viruses, suggesting a potential pathway for therapeutic applications against viral infections .

Anticancer Properties

The imidazole ring in this compound has been associated with anticancer activity. Research indicates that imidazole derivatives can inhibit kinase activity, a crucial mechanism in cancer cell proliferation. The selective inhibition of certain kinases has been linked to reduced tumor growth in various cancer models .

Neuroprotective Effects

There is emerging evidence that piperidine-containing compounds may possess neuroprotective effects. Studies have reported that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell signaling pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to neuroprotective outcomes.
  • Kinase Inhibition : As noted, the compound may selectively inhibit kinases involved in cancer progression.

Study on Antiviral Activity

A recent investigation into the antiviral properties of imidazole derivatives revealed that compounds structurally related to this compound showed promising results against influenza virus strains. The study demonstrated a dose-dependent inhibition of viral replication, with IC50 values indicating significant potency .

Research on Anticancer Effects

In another study focusing on the anticancer properties of piperidine derivatives, researchers found that this compound exhibited cytotoxic effects on breast cancer cell lines. The compound induced apoptosis and inhibited cell migration, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralEnzyme inhibition
AnticancerKinase inhibition
NeuroprotectiveReceptor modulation

Scientific Research Applications

Pharmacological Applications

One of the primary areas of interest for this compound is its potential in pharmacology. Research indicates that derivatives of piperidine and imidazole structures are often associated with various biological activities, including:

  • Anticancer Activity : Compounds featuring imidazole rings have shown promise in targeting cancer cells through multiple mechanisms, including apoptosis induction and inhibition of tumor growth. For instance, studies have demonstrated that similar piperidine derivatives can inhibit specific kinases involved in cancer progression .
  • Antimicrobial Properties : The imidazole moiety is known for its antimicrobial effects. Compounds with this structure have been tested against a range of pathogens, including bacteria and fungi, showing significant inhibitory effects .
  • Neurological Effects : The piperidine structure is often linked to neuroactive properties. Research has indicated that compounds similar to (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound has been documented in various patents, highlighting methods that yield high-purity products suitable for further biological testing. Notable synthesis routes include:

  • Covalent Modification Techniques : These involve attaching modifying agents to the core structure to enhance bioactivity or selectivity against specific biological targets .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of a related piperidine derivative in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation, a series of imidazole-containing compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the piperidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug design .

Toxicological Assessments

Toxicological profiles are crucial for understanding the safety of new compounds. Preliminary assessments have indicated that while this compound exhibits promising biological activity, further studies are needed to evaluate its long-term effects and potential toxicity in vivo.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Core Structure Substituents Molecular Weight Key Features Potential Targets
Target Compound Piperidinyl-Imidazole methanone 3-(aminomethyl)piperidinyl Not reported High solubility (aminomethyl), imidazole for binding Enzymes, CNS receptors
S05 () Piperidinyl-Imidazole methanone 4-(1H-imidazol-5-yl), dihydroquinoline 310.393 Lipophilic dihydroquinoline, no chiral centers Protein-ligand models (PDB data)
ADX47273 () Piperidinyl-Oxadiazole 4-Fluorophenyl, oxadiazole Not reported Electron-withdrawing oxadiazole, fluorophenyl mGluR5 modulators
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Piperidinyl-Tetrazole ethanone Aryl groups (e.g., phenyl) Varies Tetrazole (carboxylic acid bioisostere) Antimicrobial agents
Pyrazole-Thiophene Methanone () Pyrazole-Thiophene methanone Amino, hydroxy, cyano/ester Not reported Dual heterocycles, polar substituents Kinase inhibitors
Key Observations:
  • Target vs. S05: The target’s 3-aminomethyl group contrasts with S05’s dihydroquinoline, which increases lipophilicity but reduces basicity. S05’s lack of chiral centers (Chiral Atom Count: 0) may simplify synthesis and metabolism .
  • Target vs. ADX47273 : ADX47273’s oxadiazole and fluorophenyl groups enhance metabolic stability but reduce hydrogen-bonding capacity compared to the imidazole in the target compound .
  • Target vs. Tetrazole Derivatives () : Tetrazoles mimic carboxylic acids, offering distinct acidity (pKa ~4.9) and solubility profiles, whereas the target’s imidazole (pKa ~6.9) provides a balance of hydrophilicity and aromaticity .

Pharmacological and Physicochemical Properties

  • Solubility: The target’s aminomethyl group enhances aqueous solubility at physiological pH, advantageous for oral bioavailability compared to S05’s dihydroquinoline .
  • Binding Interactions : Imidazole’s dual nitrogen atoms enable hydrogen bonding with aspartate/glutamate residues in enzymes (e.g., kinases or GPCRs), unlike oxadiazoles or tetrazoles, which rely on dipole interactions .
  • Metabolic Stability: Fluorinated analogs (e.g., RO4917523 in ) resist cytochrome P450 oxidation, whereas the target’s aminomethyl group may undergo N-acetylation or oxidation, requiring structural optimization .

Preparation Methods

Carbonyl Diimidazole (CDI)-Mediated Amide Coupling

A widely used approach involves the activation of the carboxylic acid group on the imidazole ring using 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack from the piperidine amine.

  • Procedure :

    • The imidazole-5-carboxylic acid is first reacted with CDI in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature for 1 hour to form the reactive imidazolyl carbamate intermediate.
    • Subsequently, the 3-(aminomethyl)piperidine is added dropwise in a polar aprotic solvent like N,N-dimethylformamide (DMF), and the mixture is stirred for 12–15 hours at room temperature.
    • The reaction mixture is concentrated under vacuum, and the product is precipitated using a mixture of ethyl acetate and water, followed by filtration and drying.
  • Yields and Purity :

    • Yields reported for analogous amide formations using CDI range from 41% to 91% depending on substrate and reaction conditions.
    • Purification is typically achieved by precipitation and washing with water, ethyl acetate, and dichloromethane to remove impurities.
    • Example: A similar compound was obtained as a yellow powder with a 91% yield and melting point 239–240 °C, confirmed by NMR and mass spectrometry.
Step Reagents Solvent Time Temperature Yield (%) Notes
1 Imidazole-5-carboxylic acid + CDI THF or DCM 1 hour Ambient - Formation of activated intermediate
2 Addition of 3-(aminomethyl)piperidine DMF 12–15 hours Ambient 41–91 Amide bond formation
3 Work-up and purification EtOAc/H2O mixture - - - Precipitation and washing

Protection and Functionalization of Piperidine Core

To install the aminomethyl group at the 3-position of the piperidine ring, a multistep approach involving protection and selective functionalization is employed:

  • Protection : The piperidine nitrogen is often protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization.
  • C4-Hydroxymethylation : Deprotonation of the protected piperidine with strong bases like lithium diisopropylamide (LDA) followed by reaction with paraformaldehyde introduces a hydroxymethyl group at the 4-position (equivalent to 3-position in nomenclature).
  • Benzoylation and Deprotection : The hydroxyl group is benzoylated under basic conditions, and the Boc protecting group is removed using trifluoroacetic acid (TFA).
  • Alkylation : The free amine is then alkylated with N-phenyl-2-chloroacetamide under basic conditions to install the amide-linked substituent.
  • Reduction : Finally, the cyano group (if present) is reduced to the amine to yield the aminomethyl functionality.

This sequence ensures regioselective substitution and high purity of the final product.

Step Reagents Conditions Yield (%) Notes
1 Piperidine + Boc2O + TEA Room temperature High Protection of piperidine nitrogen
2 LDA + paraformaldehyde Low temperature, then quench Moderate Hydroxymethylation at C4
3 Benzoyl chloride + base Room temperature High Benzoylation of hydroxyl
4 TFA in DCM Room temperature High Boc deprotection
5 N-phenyl-2-chloroacetamide + base Room temperature Moderate Alkylation of amine
6 Reduction (various methods) Variable Moderate Conversion of cyano to amine

Analytical and Spectral Data Supporting Preparation

  • NMR Spectroscopy :

    • Proton NMR typically shows characteristic signals for the imidazole NH (around 10 ppm), aromatic protons, methylene groups adjacent to nitrogen (3.0–4.0 ppm), and piperidine ring protons (1.0–3.0 ppm).
    • Carbon-13 NMR confirms carbonyl carbons (~160–170 ppm) and aromatic carbons of the imidazole ring.
  • Mass Spectrometry :

    • Molecular ion peaks consistent with the expected molecular weight confirm the formation of the desired compound.
  • Melting Point and Purity :

    • Melting points around 239–240 °C have been reported for analogous compounds, indicating good purity.
  • Chromatographic Purification :

    • Silica gel chromatography with dichloromethane/methanol or ethyl acetate/hexane mixtures is effective for purification.

Summary Table of Preparation Methods

Method Key Reagents Solvents Reaction Time Yield (%) Advantages Limitations
CDI-Mediated Amide Coupling Imidazole-5-carboxylic acid, CDI, 3-(aminomethyl)piperidine THF, DMF, DCM 12–15 h 41–91 Mild conditions, high yields Requires pure starting materials
Piperidine Protection & Functionalization Boc2O, LDA, paraformaldehyde, benzoyl chloride, TFA, N-phenyl-2-chloroacetamide THF, DCM Multi-step Moderate Regioselectivity, versatile Multi-step, time-consuming
Paal-Knorr Pyrrole Synthesis (Related) Imidazole amines, 1,4-diones, AcONa, AcOH AcOH 0.5–6 h 26–83 Useful for imidazole derivatives Not directly for target compound

Q & A

Q. What are the key synthetic pathways for (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Linking the piperidine and imidazole moieties using coupling agents like EDC/HOBt or DCC (common in methanone formation) .
  • Functional group protection : Temporary protection of the aminomethyl group on piperidine to prevent side reactions during coupling .
  • Intermediate characterization : Techniques such as NMR (¹H/¹³C) for structural validation, IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹), and HPLC for purity assessment (>95%) .

Q. Why are the piperidine and imidazole moieties critical in the compound’s design?

  • Piperidine : Enhances bioavailability via improved solubility and membrane permeability. Its aminomethyl substituent may serve as a hydrogen bond donor, critical for target engagement .
  • Imidazole : Acts as a pharmacophore in enzyme inhibition (e.g., histamine receptors, cytochrome P450) due to its nitrogen-rich aromatic system, which facilitates π-π stacking and metal coordination .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example:

  • Imidazole ring planarity (deviation <0.02 Å) and methanone carbonyl geometry (sp² hybridization) are validated.
  • Software like SHELXL refines crystallographic data, with R-factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the piperidine and imidazole units?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, DMF as a solvent at 80°C with Pd(OAc)₂ catalysis improves coupling yields by 30% .
  • Kinetic monitoring : Real-time tracking via in situ FTIR or LC-MS identifies side products (e.g., imidazole dimerization) for corrective adjustments .

Q. How to resolve contradictions between elemental analysis and spectroscopic data?

  • Cross-validation : Combine elemental analysis (C, H, N % within ±0.3% of theoretical) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Multi-technique alignment : Discrepancies in nitrogen content may arise from hygroscopic intermediates; Karl Fischer titration quantifies residual water, while DSC detects hydrate formation .

Q. What strategies validate target engagement in biological assays?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to measure displacement IC₅₀ values.
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) with immobilized targets (e.g., kinases or GPCRs).
  • Mutagenesis studies : Identify critical residues (e.g., piperidine-adjacent hydrophobic pockets) via alanine scanning .

Q. How to design stability studies for the compound under varying pH and temperature conditions?

  • Forced degradation : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 14 days. Monitor degradation products via UPLC-QTOF-MS .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–80°C) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding poses. For example, the imidazole ring may coordinate with catalytic Zn²⁺ in metalloenzymes .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone
Reactant of Route 2
(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

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